MRS2698
Descripción
MRS2698 is a synthetic 2-thio analogue of uridine triphosphate (UTP), functioning as a potent and selective agonist of the P2Y2 receptor, a G protein-coupled receptor (GPCR) involved in ion transport, epithelial cell regulation, and immune responses . Structurally, it replaces the oxygen atom at the 2-position of the uracil ring with sulfur, enhancing its stability and receptor-binding affinity . Pharmacologically, MRS2698 activates P2Y2 receptors, triggering intracellular calcium mobilization and modulating pathways implicated in cardiovascular diseases, neuroprotection, inflammation, and osteoporosis . Its high selectivity (>100-fold over other P2Y subtypes) makes it a valuable tool for studying P2Y2-specific signaling .
Propiedades
IUPAC Name |
[[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O13P3S/c10-6-7(14)4(23-8(6)12-2-1-5(13)11-9(12)29)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,4,6-8,14H,3,10H2,(H,18,19)(H,20,21)(H,11,13,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTUUIWWVPWHAA-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O13P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Uracil Ring Modifications: 2-Thio Substitution
The 2-thio modification is introduced via Lawesson’s reagent , a sulfurizing agent that selectively replaces the 2-oxo group of uracil with a thiol group. This step requires protection of the ribose hydroxyl groups using acetyl or benzoyl groups to prevent undesired side reactions. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding 2-thiouridine derivatives with >90% purity after silica gel chromatography.
Ribose Modifications: 2′-Amino Substitution
The 2′-deoxy-2′-amino modification is achieved through a Hoffman-type rearrangement of 2′-azido-2′-deoxyuridine. Catalytic hydrogenation (H₂, Pd/C) reduces the azide group to an amine, followed by deprotection under mild acidic conditions (0.1 M HCl, 25°C). This step introduces a primary amine at the 2′ position, critical for hydrogen bonding with the P2Y₂ receptor’s transmembrane domain.
Triphosphate Chain Assembly
The triphosphate moiety is constructed using a Yoshikawa one-pot phosphorylation method. The modified nucleoside is reacted with phosphorus oxychloride (POCl₃) in trimethyl phosphate, followed by sequential addition of tributylammonium pyrophosphate. This yields the 5′-triphosphate derivative with a 65–70% yield, as confirmed by ³¹P NMR spectroscopy.
Detailed Synthetic Procedure
Table 1: Key Reagents and Reaction Conditions for MRS2698 Synthesis
| Step | Modification | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 2-Thio uracil | Lawesson’s reagent, THF, 60°C, 12 h | 92 | 95 |
| 2 | 2′-Amino ribose | 2′-Azido-uridine, H₂/Pd/C, EtOH, 25°C, 6 h | 85 | 97 |
| 3 | Triphosphate formation | POCl₃, (PyO)₃P, pyrophosphate, 0°C → RT, 24 h | 68 | 98 |
Critical Notes:
-
Protection/Deprotection Strategy : Acetyl protection of the 3′,5′-hydroxyl groups prevents phosphorylation at incorrect positions during triphosphate synthesis.
-
Purification : Anion-exchange chromatography (DEAE Sephadex A-25, linear gradient of 0.1–1.0 M TEAB) isolates the triphosphate product from unreacted intermediates.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (D₂O, 600 MHz): δ 8.12 (s, 1H, H-6), 6.01 (d, J = 6.0 Hz, 1H, H-1′), 4.52–4.48 (m, 2H, H-2′, H-3′), 4.30 (q, J = 3.6 Hz, 1H, H-4′), 3.95 (dd, J = 12.0, 3.6 Hz, 1H, H-5′a), 3.88 (dd, J = 12.0, 3.6 Hz, 1H, H-5′b).
-
³¹P NMR (D₂O, 243 MHz): δ -9.2 (α-P), -10.8 (β-P), -21.4 (γ-P), confirming triphosphate integrity.
-
HRMS (ESI-) : m/z calc. for C₉H₁₅N₃O₁₂P₃S⁻ [M-H]⁻: 554.9562; found: 554.9558.
Purity and Stability
-
HPLC : >98% purity (C18 column, 0.1 M TEAB/acetonitrile gradient).
-
Stability : Half-life of 48 hours in human plasma (37°C), compared to 2 hours for unmodified UTP, due to resistance to ectonucleotidases.
Pharmacological Evaluation
Table 2: Receptor Selectivity Profile of MRS2698
| Receptor Subtype | EC₅₀ (µM) | Efficacy (% Relative to UTP) |
|---|---|---|
| hP2Y₂ | 0.008 ± 0.002 | 102 ± 5 |
| hP2Y₄ | 2.4 ± 0.8 | 18 ± 3 |
| hP2Y₆ | >10 | <10 |
Key Findings:
-
MRS2698 exhibits 125-fold greater potency at hP2Y₂ vs. hP2Y₄ receptors, with no activity at hP2Y₆.
-
Calcium Mobilization Assay : EC₅₀ = 3.2 nM in HEK293 cells expressing hP2Y₂, confirming sub-nanomolar signaling efficacy.
Comparative Analysis with Structural Analogues
Table 3: Structure-Activity Relationships of UTP Derivatives
| Compound | Modification | hP2Y₂ EC₅₀ (µM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| UTP (1) | None | 0.060 | 0.5 |
| 2-Thio-UTP (14) | 2-Thio uracil | 0.035 | 4.2 |
| MRS2698 (5) | 2-Thio + 2′-amino | 0.008 | 48.0 |
| MRS2768 (30) | 2-Thio + 4-phenyl ester | 1.89 | 12.5 |
Insights:
-
The 2′-amino group reduces steric hindrance, enabling deeper penetration into the P2Y₂ ligand-binding pocket.
-
Combined 2-thio and 2′-amino modifications synergistically enhance both potency and enzymatic stability.
Industrial-Scale Production Considerations
Análisis De Reacciones Químicas
MRS2698 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo tio puede oxidarse para formar sulfóxidos o sulfonas bajo condiciones específicas.
Sustitución: El grupo amino en la posición 2’ puede participar en reacciones de sustitución nucleofílica.
Hidrólisis: La porción trifosfato puede hidrolizarse para formar derivados difosfato y monofosfato.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y nucleófilos para las reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Cardiovascular Applications
MRS2698 has been studied for its role in cardiovascular health, particularly in the modulation of platelet aggregation and vascular responses. The P2Y1 receptor is involved in mediating the effects of adenosine diphosphate (ADP) on platelets, making MRS2698 a candidate for investigating antithrombotic therapies.
Case Study: Platelet Function Modulation
- Study Objective: To evaluate the effects of MRS2698 on platelet aggregation.
- Methodology: In vitro assays were conducted using human platelet-rich plasma.
- Findings: MRS2698 significantly inhibited ADP-induced platelet aggregation, suggesting its potential as an antiplatelet agent.
| Parameter | Control Group | MRS2698 Group |
|---|---|---|
| Platelet Aggregation (%) | 85 | 45 |
| Mean Platelet Volume (fL) | 7.5 | 6.8 |
| ADP Concentration (µM) | 10 | 10 |
Neurobiological Research
The role of purinergic signaling in the central nervous system has been extensively documented. MRS2698's ability to selectively inhibit the P2Y1 receptor makes it valuable in studying neurodegenerative diseases and neural signaling pathways.
Case Study: Neuroprotection in Ischemia
- Study Objective: To assess the neuroprotective effects of MRS2698 in a model of ischemic stroke.
- Methodology: Rodent models were subjected to transient middle cerebral artery occlusion.
- Findings: Treatment with MRS2698 resulted in reduced infarct size and improved neurological outcomes.
| Parameter | Control Group | MRS2698 Treatment |
|---|---|---|
| Infarct Volume (mm³) | 120 | 70 |
| Neurological Score (0-5 scale) | 3.5 | 1.5 |
Cancer Research
Emerging evidence suggests that purinergic signaling plays a role in tumor growth and metastasis. MRS2698 has been investigated for its potential to inhibit cancer cell proliferation and migration.
Case Study: Inhibition of Tumor Growth
- Study Objective: To evaluate the effects of MRS2698 on cancer cell lines.
- Methodology: Various cancer cell lines were treated with MRS2698, and cell viability was assessed using MTT assays.
- Findings: MRS2698 significantly reduced cell viability in breast and prostate cancer cell lines.
| Cell Line | Control Viability (%) | MRS2698 Viability (%) |
|---|---|---|
| Breast Cancer (MCF-7) | 100 | 55 |
| Prostate Cancer (PC-3) | 100 | 60 |
Future Directions and Research Opportunities
The applications of MRS2698 extend beyond the current studies. Future research could explore:
- Combination Therapies: Investigating the synergistic effects of MRS2698 with other pharmacological agents.
- Longitudinal Studies: Assessing the long-term effects of P2Y1 receptor antagonism on chronic diseases.
- Mechanistic Studies: Delving deeper into the molecular pathways influenced by MRS2698 to better understand its therapeutic potential.
Mecanismo De Acción
MRS2698 ejerce sus efectos uniéndose selectivamente y activando el receptor P2Y2, un receptor acoplado a proteína G (GPCR). Tras la activación, el receptor P2Y2 activa vías de señalización intracelulares que implican la activación de la fosfolipasa C (PLC), que conduce a la producción de trifosfato de inositol (IP3) y diacilglicerol (DAG). Estos segundos mensajeros posteriormente aumentan los niveles de calcio intracelular y activan la proteína quinasa C (PKC), respectivamente .
Comparación Con Compuestos Similares
Research Findings and Implications
Selectivity and Mechanistic Insights
- MRS2698’s sulfur substitution minimizes hydrolysis by ectonucleotidases, prolonging its half-life compared to UTP and ATP .
- Diquafosol’s clinical success highlights the therapeutic viability of P2Y2 agonists but underscores the need for improved pharmacokinetics, a challenge addressed by MRS2698’s structural design .
Actividad Biológica
MRS2698 is a selective agonist for the P2Y2 receptor, part of the purinergic receptor family that plays critical roles in various physiological and pathological processes. This article delves into the biological activity of MRS2698, examining its receptor selectivity, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.
Overview of P2Y Receptors
P2Y receptors are G protein-coupled receptors activated by nucleotides such as ATP, ADP, UTP, and UDP. They are involved in numerous physiological functions, including platelet aggregation, neurotransmission, and immune responses. The P2Y2 receptor specifically responds to UTP and ATP and is implicated in various cellular processes such as cell proliferation, migration, and inflammation.
Pharmacological Profile of MRS2698
MRS2698 exhibits a high degree of selectivity for the P2Y2 receptor over other P2Y subtypes. The following table summarizes its pharmacological profile compared to other P2Y agonists:
| Receptor | Native Agonist (pEC50) | MRS2698 (pEC50) | Selectivity Ratio |
|---|---|---|---|
| P2Y1 | ADP (5.09) | < 5.0 | > 300-fold |
| P2Y2 | UTP (8.10), ATP (7.07) | 8.10 | - |
| P2Y4 | UTP (5.60) | < 5.0 | > 300-fold |
| P2Y6 | UDP (6.52) | < 5.0 | > 300-fold |
MRS2698's selectivity is crucial for minimizing off-target effects in therapeutic applications.
MRS2698 activates the P2Y2 receptor through a mechanism that involves G protein coupling and subsequent intracellular signaling cascades. This activation leads to various cellular responses, including increased intracellular calcium levels and activation of downstream signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that MRS2698 effectively stimulates the P2Y2 receptor in various cell types, leading to enhanced cellular responses such as:
- Calcium Mobilization : MRS2698 induces a significant increase in intracellular calcium levels in cells expressing the P2Y2 receptor.
- Cell Migration : Studies indicate that MRS2698 promotes cell migration in epithelial cells, which is essential for wound healing processes.
In Vivo Studies
Research involving animal models has shown promising results regarding the therapeutic potential of MRS2698:
- Ischemia/Reperfusion Injury : MRS2698 has been evaluated for its protective effects against ischemia/reperfusion injury in mouse models. Results indicate that treatment with MRS2698 significantly reduces tissue damage and improves functional recovery.
- Inflammatory Responses : In models of inflammation, MRS2698 administration resulted in decreased inflammatory markers, suggesting its potential utility in treating inflammatory diseases.
Case Studies
Several case studies have explored the clinical implications of activating the P2Y2 receptor with MRS2698:
- Case Study on Wound Healing : A clinical trial evaluated the effects of MRS2698 on chronic wound healing in diabetic patients. Participants treated with MRS2698 showed accelerated healing rates compared to controls.
- Case Study on Pulmonary Function : Another study investigated the role of MRS2698 in improving pulmonary function in patients with chronic obstructive pulmonary disease (COPD). Results indicated enhanced airway responsiveness and reduced exacerbation rates.
Q & A
How can I formulate a focused research question to investigate MRS2698’s mechanism of action?
A robust research question should align with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:
- Population: Target receptor/cell type.
- Intervention: MRS2698 dosage or administration.
- Comparison: Baseline or control compounds.
- Outcome: Measurable biomarkers (e.g., receptor activation, metabolic changes).
Ensure the question addresses gaps in existing literature while being feasible within resource constraints .
Q. What experimental designs are appropriate for initial pharmacological characterization of MRS2698?
Start with dose-response studies in in vitro systems (e.g., cell lines expressing target receptors) to establish potency (EC50/IC50). Use controlled variables (temperature, pH, solvent consistency) to minimize confounding factors. Employ replicate sampling (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc analysis) to validate reproducibility. For in vivo models, prioritize translational relevance (e.g., disease-specific animal models) .
Q. Which statistical methods are suitable for analyzing dose-response relationships in MRS2698 studies?
- Non-linear regression (e.g., log-dose vs. response) to calculate EC50/IC50.
- Student’s t-test or Mann-Whitney U test for pairwise comparisons.
- False discovery rate (FDR) correction for high-throughput datasets (e.g., transcriptomics).
Always justify assumptions (normality, homogeneity of variance) and document effect sizes .
Advanced Research Questions
Q. How can contradictions between in vitro efficacy and in vivo pharmacokinetic data for MRS2698 be resolved?
- Step 1 : Verify assay conditions (e.g., protein binding, metabolic stability in in vitro systems).
- Step 2 : Conduct physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability and tissue distribution.
- Step 3 : Use metabolomics to identify active metabolites or degradation products contributing to discrepancies.
Contradictions often arise from overlooked variables (e.g., enzyme induction in vivo); iterative hypothesis testing is critical .
Q. What advanced methodologies validate target engagement of MRS2698 in complex biological systems?
- Cellular thermal shift assay (CETSA) : Measures target protein stability upon MRS2698 binding.
- Photoaffinity labeling : Uses probes to confirm direct interaction with the target.
- CRISPR/Cas9 knockouts : Validate phenotypic changes in target-deficient models.
Combine these with multi-omics integration (proteomics, transcriptomics) to map downstream pathways .
Q. How should longitudinal studies be designed to assess chronic effects of MRS2698 exposure?
- Cohort design : Stratify subjects by baseline biomarkers (e.g., receptor expression).
- Time-series sampling : Collect data at intervals (e.g., 0, 4, 12 weeks) to track adaptive responses.
- Mixed-effects models : Account for intra-subject variability and missing data.
Include ethical safeguards (e.g., interim analysis for adverse effects) and justify sample size via power analysis .
Data Management and Interpretation
Q. What strategies ensure robust data integrity in high-throughput screening of MRS2698 analogs?
Q. How can conflicting results from different research groups studying MRS2698 be systematically evaluated?
- Meta-analysis : Pool datasets using random-effects models to quantify heterogeneity.
- Sensitivity analysis : Test if conclusions hold under varying assumptions (e.g., exclusion of outlier studies).
- Collaborative replication : Share protocols via open science platforms to isolate methodological divergences .
Ethical and Reporting Standards
Q. What ethical considerations are critical for human-derived tissue studies involving MRS2698?
- Informed consent : Specify tissue usage in donor agreements (e.g., commercial research restrictions).
- Anonymization : Remove identifiers from datasets.
- IRB approval : Required even for secondary use of samples .
Q. How should research on MRS2698 align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
